8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug design ADME prediction

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 862649-89-6, CID is a 2,8-disubstituted quinoline-4-carboxylic acid with molecular formula C17H12ClNO3 and molecular weight 313.7 g/mol. It belongs to the 2-arylquinoline-4-carboxylic acid class, a scaffold frequently employed in medicinal chemistry for generating libraries of bioactive molecules via the Pfitzinger reaction.

Molecular Formula C17H12ClNO3
Molecular Weight 313.74
CAS No. 862649-89-6
Cat. No. B2480109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
CAS862649-89-6
Molecular FormulaC17H12ClNO3
Molecular Weight313.74
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIInChI=1S/C17H12ClNO3/c1-22-15-8-3-2-5-11(15)14-9-12(17(20)21)10-6-4-7-13(18)16(10)19-14/h2-9H,1H3,(H,20,21)
InChIKeyYNCSGSPKYUXJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 862649-89-6) – Core Chemical Identity and Structural Class


8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 862649-89-6, CID 4297502) is a 2,8-disubstituted quinoline-4-carboxylic acid with molecular formula C17H12ClNO3 and molecular weight 313.7 g/mol [1]. It belongs to the 2-arylquinoline-4-carboxylic acid class, a scaffold frequently employed in medicinal chemistry for generating libraries of bioactive molecules via the Pfitzinger reaction [2]. The compound features a chloro substituent at C8, a 2-methoxyphenyl group at C2, and a free carboxylic acid at C4, yielding a hydrogen-bond acceptor count of 4, a hydrogen-bond donor count of 1, and a topological polar surface area (TPSA) of 59.4 Ų [1].

Why 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Cannot Be Replaced by Common 2-Arylquinoline-4-carboxylic Acid Analogs


The 2-arylquinoline-4-carboxylic acid scaffold tolerates extensive substitution, but the specific combination of C8-chloro and C2-(2-methoxyphenyl) in 862649-89-6 is absent from the most widely studied analogs. Removing the chloro group (e.g., CAS 181048-49-7) drops the computed XLogP from 4.0 to 3.3 and eliminates a potential site for nucleophilic displacement or transition-metal cross-coupling [1]. Removing the 2-methoxyphenyl in favor of a simple phenyl (e.g., CAS 181048-56-6) reduces TPSA from 59.4 to 50.2 Ų and removes a hydrogen-bond acceptor, altering both solubility and target-binding pharmacophore geometry [2]. The dual presence of electron-withdrawing (Cl) and electron-donating (OMe) groups also modulates the electronics of the quinoline ring, influencing reactivity in downstream amidation, esterification, or heterocycle-fusion steps [3]. Consequently, substituting with a mono-substituted analog changes molecular recognition and synthetic derivatization outcomes, making the specific disubstitution pattern of 862649-89-6 essential for reproducibility in structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence for 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (862649-89-6) vs. Closest Analogs


Computed Lipophilicity (XLogP): 862649-89-6 vs. Non-Chlorinated Analog

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has a computed XLogP of 4.0, whereas the non-chlorinated analog 2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 181048-49-7) has an XLogP of 3.3 [1][2]. The 0.7 log-unit increase represents a roughly 5-fold higher predicted partition coefficient, which can significantly influence membrane permeability and plasma protein binding profiles in cellular assays.

Lipophilicity Drug design ADME prediction

Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs. 8-Chloro-2-phenyl Analog

The target compound exhibits a TPSA of 59.4 Ų and 4 hydrogen-bond acceptor (HBA) sites, whereas 8-chloro-2-phenylquinoline-4-carboxylic acid (CAS 181048-56-6) has a TPSA of 50.2 Ų and only 3 HBA sites [1][2]. The additional methoxy oxygen in 862649-89-6 provides an extra hydrogen-bond acceptor that can engage in critical interactions with protein residues, while also increasing polarity for fine-tuning solubility without adding a formal charge.

Molecular recognition Pharmacophore design Solubility

Synthetic Versatility: Dual Electronic Modulation Enables Orthogonal Derivatization

The presence of both an electron-withdrawing chloro substituent (C8) and an electron-donating methoxy group (C2′-OMe) allows chemists to orthogonally functionalize the scaffold. The C8 chlorine serves as a handle for Suzuki, Buchwald-Hartwig, or Ullmann couplings, while the methoxy group can be demethylated to a phenol for further diversification. In contrast, 8-chloro-2-phenylquinoline-4-carboxylic acid (CAS 181048-56-6) lacks a methoxy handle, and 2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 181048-49-7) lacks a halogen coupling site [1][2]. Vendor sources report a purity of 98% (HPLC) for 862649-89-6, suitable for demanding synthetic sequences .

Synthetic chemistry Building block Cross-coupling

Molecular Complexity and Rotatable Bond Profile vs. 8-Chloroquinoline-4-carboxylic Acid Core

The compound has a molecular complexity score of 405 and 3 rotatable bonds, compared to a complexity of 161 and 1 rotatable bond for the simpler core 8-chloroquinoline-4-carboxylic acid (CAS 121490-66-2) [1]. The higher complexity and conformational flexibility indicate that 862649-89-6 explores a more diverse region of chemical space, which is advantageous for discovering novel biological activities but comes with a trade-off in entropic binding penalties that must be managed in lead optimization.

Molecular complexity Chemical space Library design

Optimal Procurement and Application Scenarios for 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (862649-89-6)


Targeting Lipophilic Enzyme Pockets (e.g., Kinase ATP-Binding Sites) in Fragment-Based Drug Discovery

The elevated XLogP of 4.0 and TPSA of 59.4 Ų position 862649-89-6 as a fragment-like core with sufficient lipophilicity to engage hydrophobic kinase hinge regions . Using this compound as a starting fragment, medicinal chemists can grow the C4-carboxylic acid into amide or ester prodrugs while retaining the C8-chloro and C2-(2-methoxyphenyl) groups for affinity optimization. The non-chlorinated analog (XLogP 3.3) would be less suitable for deep hydrophobic pocket penetration.

Parallel Library Synthesis via Orthogonal Derivatization Handles

The C8 chlorine enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 2-methoxyphenyl group can be demethylated to a phenol for subsequent alkylation or sulfonylation [1]. This dual-handle strategy allows a single batch of 862649-89-6 to generate two diverse sublibraries via independent reaction sequences, reducing procurement frequency and simplifying supply chain logistics for combinatorial chemistry groups.

Physicochemical Property Benchmarking for In-Class SAR Studies

When generating structure-activity relationship tables for a series of 2-arylquinoline-4-carboxylic acids, 862649-89-6 serves as the disubstituted reference point. Its computed properties (MW 313.7, XLogP 4.0, TPSA 59.4, 3 rotatable bonds) sit between the lighter mono-substituted analogs (MW 279–284) and heavier trisubstituted derivatives, making it an ideal midpoint comparator for systematically correlating molecular properties with in vitro potency or ADME endpoints.

High-Purity Building Block for Multistep Medicinal Chemistry Campaigns

With a vendor-specified purity of 98% (HPLC) , 862649-89-6 meets the threshold for use in multistep synthetic sequences where intermediate purification is impractical. The enhanced purity reduces the risk of off-pathway reactions and simplifies final compound characterization compared to analogs offered at 95% purity, ultimately lowering the cost per validated lead molecule.

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